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Compound of Interest

Compound Name: N-(3-Methylbutyl)acetamide

Cat. No.: B088304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-Methylbutyl)acetamide, also known as

N-isopentylacetamide, a secondary carboxylic acid amide with applications in chemical ecology

and potential for further investigation in various scientific fields. The document details its

chemical structure, physicochemical properties, synthesis protocols, and analytical

characterization.

Chemical Identity and Properties
N-(3-Methylbutyl)acetamide is an organic compound belonging to the acetamide class.[1][2] It

consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[3]

Structural Formula:

CH₃-CO-NH-CH₂-CH₂-CH(CH₃)₂

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name N-(3-methylbutyl)acetamide[4]

Synonyms N-Isopentylacetamide, Isoamyl acetamide[4][5]

CAS Number 13434-12-3[4][5]

Molecular Formula C₇H₁₅NO[4][5]

Molecular Weight 129.20 g/mol [4]

InChI Key XWDCLPNMPBQWCW-UHFFFAOYSA-N[4][5]

Canonical SMILES CC(C)CCNC(=O)C[4]

Table 2: Physicochemical Properties

Property Value Source

Boiling Point 217.1 °C at 760 mmHg LookChem[6]

Flash Point 116.4 °C LookChem[6]

Density 0.859 g/cm³ LookChem[6]

Vapor Pressure 0.135 mmHg at 25°C LookChem[6]

Water Solubility
8839 mg/L at 25 °C

(estimated)
The Good Scents Company

logP 1.55950 LookChem[6]

Hydrogen Bond Donor Count 1 LookChem[6]

Hydrogen Bond Acceptor

Count
1 LookChem[6]

Experimental Protocols
The synthesis of N-(3-Methylbutyl)acetamide is typically achieved through the N-acylation of

3-methyl-1-butylamine with an acetylating agent such as acetic anhydride.[3] The following
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protocol is adapted from a documented procedure for a structural isomer and is applicable for

this synthesis.[2]

Reaction Scheme:

(CH₃)₂CHCH₂CH₂NH₂ + (CH₃CO)₂O → (CH₃)₂CHCH₂CH₂NHCOCH₃ + CH₃COOH

Materials:

3-Methyl-1-butylamine (isoamylamine)

Acetic anhydride

Ethyl acetate

5% aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Deionized water

Procedure:

To a round-bottom flask containing 50 mL of deionized water, add 50 mmol of 3-methyl-1-

butylamine.

While stirring the mixture, slowly add 75 mmol of acetic anhydride to the flask.

Allow the reaction mixture to stir at room temperature for 30-60 minutes. The reaction

progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the

product with ethyl acetate (3 x 50 mL).[2]

Combine the organic layers and wash with 150 mL of a 5% aqueous sodium bicarbonate

solution to neutralize any remaining acetic acid.[2]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.[2]

Purify the crude product by vacuum distillation to yield N-(3-Methylbutyl)acetamide as a

clear liquid.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the

identification and quantification of N-(3-Methylbutyl)acetamide.[3] The mass spectrum shows

characteristic fragmentation patterns that confirm the molecular structure. The NIST WebBook

provides a reference mass spectrum obtained by electron ionization.[5]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in

the molecule. Key expected absorptions include:

N-H stretch (amide): ~3300 cm⁻¹

C-H stretch (alkane): ~2960-2870 cm⁻¹

C=O stretch (amide I band): ~1640 cm⁻¹

N-H bend (amide II band): ~1550 cm⁻¹ A reference gas-phase IR spectrum is available from

the NIST/EPA Gas-Phase Infrared Database.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for detailed structural elucidation. Based on the structure, the following proton signals

are expected in the ¹H NMR spectrum:

A doublet for the two methyl groups on the isobutyl chain.

A multiplet for the methine proton of the isobutyl group.

A triplet for the methylene group adjacent to the nitrogen.

A multiplet for the other methylene group in the butyl chain.

A singlet for the acetyl methyl group.
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A broad singlet for the N-H proton. A predicted ¹H NMR spectrum is available in the Human

Metabolome Database.[8]

Visualized Workflow and Pathways
The following diagrams illustrate the synthesis workflow and a conceptual representation of its

role in chemical ecology.
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Synthesis Workflow

3-Methyl-1-butylamine
+
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Wash with NaHCO₃(aq)
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Solvent Removal
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Vacuum Distillation

Pure N-(3-Methylbutyl)acetamide

Click to download full resolution via product page

Caption: Synthesis and purification workflow for N-(3-Methylbutyl)acetamide.
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Conceptual Role in Chemical Ecology
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b088304
https://pubchem.ncbi.nlm.nih.gov/compound/N-Isopentylacetamide
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13434123&Mask=200
https://www.lookchem.com/ProductWholeProperty_LCPL48461.htm
https://webbook.nist.gov/cgi/inchi?ID=C13434123&Mask=80
https://hmdb.ca/spectra/nmr_one_d/19594
https://hmdb.ca/spectra/nmr_one_d/19594
https://www.benchchem.com/product/b088304#n-3-methylbutyl-acetamide-structural-formula
https://www.benchchem.com/product/b088304#n-3-methylbutyl-acetamide-structural-formula
https://www.benchchem.com/product/b088304#n-3-methylbutyl-acetamide-structural-formula
https://www.benchchem.com/product/b088304#n-3-methylbutyl-acetamide-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b088304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

